

CAS number and molecular formula of 3-(4-Methoxyphenyl)azetidine

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)azetidine

Cat. No.: B1594139

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An In-depth Technical Guide to **3-(4-Methoxyphenyl)azetidine**

Abstract

This technical guide provides a comprehensive overview of **3-(4-Methoxyphenyl)azetidine**, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable scaffold due to its unique combination of stability and inherent ring strain, which can be harnessed for further chemical modifications.^{[1][2]} This document details the fundamental chemical and physical properties of **3-(4-Methoxyphenyl)azetidine**, outlines common synthetic strategies, discusses its reactivity, and explores its applications as a key building block in the development of novel therapeutic agents, particularly in oncology.^{[3][4]} This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its application in research and development.

1.1. Core Identifiers

- Chemical Name: **3-(4-Methoxyphenyl)azetidine**

- CAS Number: 7215-07-8[5][6]
- Molecular Formula: C₁₀H₁₃NO[6][7]
- Synonyms: Azetidine, 3-(4-methoxyphenyl)-[6]

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties of **3-(4-Methoxyphenyl)azetidine**, which are critical for experimental design, including solubility and reaction condition selection.

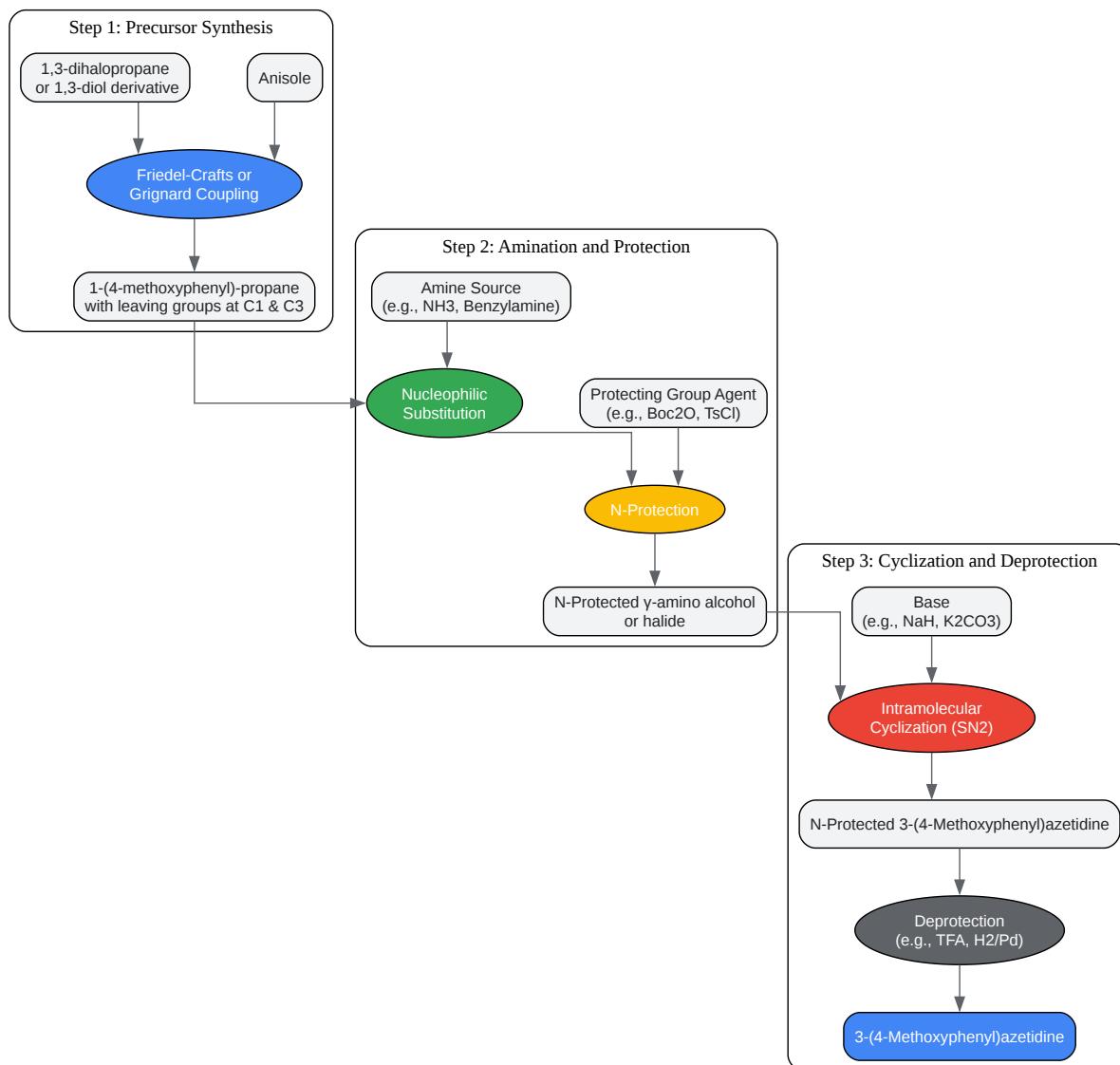
Property	Value	Source
Molecular Weight	163.22 g/mol	[6][7]
Melting Point	85-95 °C	[6][7]
Boiling Point	274.1 °C at 760 mmHg	[6][7]
Density	1.051 g/cm ³	[6][7]
Flash Point	105.7 °C	[7]
Topological Polar Surface Area	21.3 Å ²	[7]
Canonical SMILES	COC1=CC=C(C=C1)C2CNC2	[7]
InChI Key	JBMISSQBTTERXMTI-UHFFFAOYSA-N	[7]

Synthesis and Characterization

The synthesis of azetidines can be challenging compared to their five- and six-membered counterparts due to ring strain.[1] However, several reliable methods have been developed.[8][9] A common and effective strategy involves the intramolecular cyclization of a γ -amino alcohol or a related precursor.

2.1. Generalized Synthetic Workflow

The synthesis of 3-substituted azetidines often proceeds via the cyclization of a 1,3-difunctionalized propane backbone. The choice of protecting groups (PG) on the nitrogen atom is critical for managing reactivity and ensuring high yields.

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Caption: Generalized workflow for the synthesis of **3-(4-Methoxyphenyl)azetidine**.

2.2. Experimental Protocol: Intramolecular Cyclization

This protocol is a representative example based on established methodologies for azetidine synthesis.^{[8][9]}

- Activation: A suitable precursor, such as 2-(4-methoxyphenyl)-1,3-propanediol, is converted to a derivative with better leaving groups. This is typically achieved by mesylation or tosylation of the hydroxyl groups using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
- Amination & Cyclization: The resulting bis-mesylate or bis-tosylate is then reacted with a primary amine (often a protected form like benzylamine to allow for later deprotection). The reaction is performed in a polar aprotic solvent such as DMF or acetonitrile with a base like potassium carbonate. The initial reaction is an $S_{n}2$ displacement of one leaving group, followed by an intramolecular $S_{n}2$ reaction where the nitrogen attacks the second electrophilic carbon, closing the four-membered ring.
- Deprotection (if necessary): If a protecting group like benzyl or Boc is used, a final deprotection step is required. N-benzyl groups are commonly removed via catalytic hydrogenation (H_2 , Pd/C), while Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
- Purification: The final product is purified using standard laboratory techniques, such as column chromatography on silica gel or crystallization, to yield pure **3-(4-Methoxyphenyl)azetidine**.

2.3. Spectroscopic Characterization

Confirmation of the structure is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected characteristics are as follows:

- 1H NMR (Proton NMR): The spectrum would show characteristic signals for the aromatic protons of the methoxyphenyl group (two doublets in the ~6.8-7.2 ppm range), a singlet for the methoxy group protons (~3.8 ppm), and complex multiplets for the azetidine ring protons. The CH proton at the 3-position would appear as a quintet or multiplet, while the four CH_2

protons on the ring would likely appear as two distinct multiplets due to their diastereotopic nature. The N-H proton would appear as a broad singlet, the position of which is solvent-dependent.

- ^{13}C NMR (Carbon NMR): The spectrum would display signals for the six aromatic carbons (four unique signals due to symmetry), one methoxy carbon (~ 55 ppm), and three signals for the azetidine ring carbons (one CH and two CH_2).
- Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion for $[\text{M}+\text{H}]^+$ at m/z 164.1.
- Infrared (IR) Spectroscopy: Key peaks would include N-H stretching ($\sim 3300 \text{ cm}^{-1}$), C-H stretching (aromatic and aliphatic, $\sim 2850\text{-}3100 \text{ cm}^{-1}$), C=C stretching (aromatic, ~ 1610 and 1510 cm^{-1}), and a strong C-O stretching band for the ether linkage ($\sim 1250 \text{ cm}^{-1}$).

Reactivity and Chemical Utility

The chemical behavior of **3-(4-Methoxyphenyl)azetidine** is dominated by two key features: the nucleophilic secondary amine and the strained four-membered ring.

- N-Functionalization: The secondary amine is a nucleophilic center and can be readily functionalized via alkylation, acylation, sulfonylation, or reductive amination. This allows for the straightforward introduction of diverse substituents at the N1 position, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.
- Ring-Opening Reactions: The azetidine ring possesses significant ring strain ($\sim 25.4 \text{ kcal/mol}$), making it more reactive than pyrrolidines or piperidines.^[2] Under appropriate conditions (e.g., with strong nucleophiles or under Lewis acidic catalysis), the ring can be opened. This strain-release reactivity provides access to highly functionalized acyclic amines, which are themselves valuable synthetic intermediates.^[1]

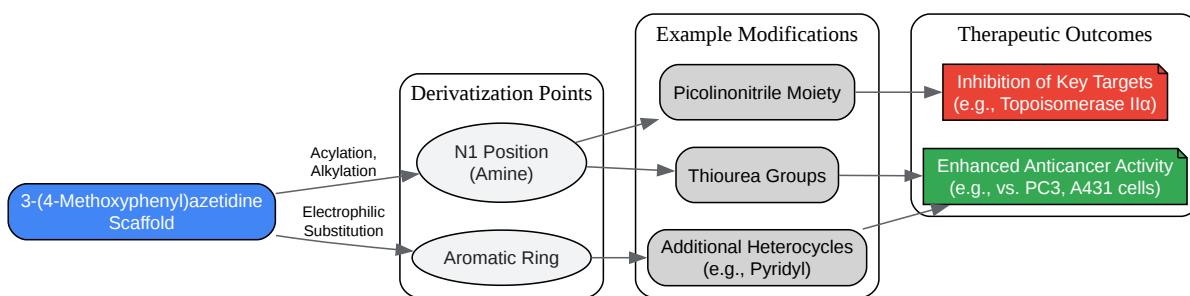
Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a "privileged" motif in drug design.^{[2][10]} It acts as a rigid, three-dimensional building block that can improve physicochemical properties

and provide novel intellectual property space. **3-(4-Methoxyphenyl)azetidine**, in particular, serves as a versatile starting material for creating libraries of compounds for biological screening.

4.1. Scaffold for Anticancer Agents

Research has demonstrated that derivatives of **3-(4-methoxyphenyl)azetidine** possess significant potential as anticancer agents.[3][4] By modifying the N1 position and the aromatic ring, chemists have developed compounds with potent activity against various human cancer cell lines.



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Caption: Role as a scaffold in developing anticancer agents.[3][4]

For instance, a series of thiourea compounds incorporating the **3-(4-methoxyphenyl)azetidine** moiety were synthesized and evaluated for their in vitro anticancer activity.[3] Several of these derivatives displayed potent efficacy against a panel of human cancer cell lines, with some showing greater potency than the standard chemotherapy drug Doxorubicin in specific cell lines.[3] Further studies identified derivatives that act as potential inhibitors of human topoisomerase II α , a critical enzyme involved in DNA replication and a validated target for cancer therapy.[4]

Safety and Handling

As with any chemical reagent, **3-(4-Methoxyphenyl)azetidine** should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed toxicity, handling, and disposal information.

Conclusion

3-(4-Methoxyphenyl)azetidine is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the unique reactivity of the azetidine ring, provides a robust platform for generating novel molecular architectures. Its demonstrated utility in the synthesis of potent anticancer agents underscores its importance for medicinal chemists. This guide provides the core technical information required for researchers to effectively incorporate this compound into their research and development programs.

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